molecular formula C7H4Br2ClF B8064260 2-bromo-5-chloro-4-fluorobenzyl bromide

2-bromo-5-chloro-4-fluorobenzyl bromide

Cat. No. B8064260
M. Wt: 302.36 g/mol
InChI Key: DMXOFAJIWULOQB-UHFFFAOYSA-N
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Patent
US08324235B2

Procedure details

A solution of 227 mmol of 1-bromo-2-bromomethyl-4-chloro-5-fluoro-benzene (example 10d) in 300 ml of glacial acetic acid containing 495 mmol of potassium acetate is heated to reflux for 3 hours. The mixture is concentrated and then partitioned between water and diethyl ether. After repeated extractions with diethyl ether, the combined organic layers are washed successively with saturated sodium bicarbonate-solution solution and water, dried over magnesium sulfate and concentrated. The crude acetate is dissolved in 200 ml of methanol and treated slowly with a methanolic KOH solution (33.4 g in 100 ml). The reaction mixture is stirred for 35 minutes at room temperature, then neutralized with acetic acid and concentrated under reduced pressure. The residue is partitioned between water and diethyl ether. Concentration of the organic phase affords the crude title compound which is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
227 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([Cl:9])=[CH:4][C:3]=1[CH2:10]Br.C(O)(=[O:14])C.C([O-])(=O)C.[K+]>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([Cl:9])=[CH:4][C:3]=1[CH2:10][OH:14] |f:2.3|

Inputs

Step One
Name
Quantity
227 mmol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)Cl)CBr
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 35 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extractions with diethyl ether
WASH
Type
WASH
Details
the combined organic layers are washed successively with saturated sodium bicarbonate-solution solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude acetate is dissolved in 200 ml of methanol
ADDITION
Type
ADDITION
Details
treated slowly with a methanolic KOH solution (33.4 g in 100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
Concentration of the organic phase affords the crude title compound which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (SiO2 60 F)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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